molecular formula C9H6BrNS B8762626 3-(4-bromo-2-thienyl)Pyridine

3-(4-bromo-2-thienyl)Pyridine

Cat. No.: B8762626
M. Wt: 240.12 g/mol
InChI Key: OGQAAIZFKWUZGL-UHFFFAOYSA-N
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Description

3-(4-bromo-2-thienyl)Pyridine is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-8-4-9(12-6-8)7-2-1-3-11-5-7/h1-6H

InChI Key

OGQAAIZFKWUZGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dibromothiophene (3 g, 12.4 mmol) and pyridine-3-boronic acid-1,3-propanediol cyclic ester (2.22 g, 13.6 mmol) in EtOH (30 ml) and toluene (30 ml) together with 2N Na2CO3 solution (12.4 ml) was degassed with a stream of N2 for 10 min. Tetrakis-(triphenylphosphine)palladium(0) (0.25 g, 0.22 mmol) was added and the reaction heated at reflux for 4 h. The mixture was concentrated under reduced pressure to remove the organic solvents and H2O (100 ml) was added. The organics were extracted with EtOAc (200 ml) and then washed with brine (75 ml), dried (MgSO4), and concentrated under vacuum. The resulting crude residue was purified by column chromatography on silica using 70% diethyl ether in hexane as the eluent to yield 3-(4-bromothien-2-yl)pyridine (2.15 g, 75%): δH (360 MHz, CDCl3) 7.26 (1H, s), 7.32 (1H, dd, J 8.6 and 4.9), 7.81 (1H, dt, J 8.6 and 1.7), 8.56 (1H, s), 8.86 (1H, s); m/z (ES+) 240, 242 (1:1) (M++H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
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reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by a method analogous to that described in Example 15 for the preparation of 4-bromo-2-(4-pyridyl)thiophene from 2,4-dibromothiophene and pyridine-3-boronic acid. The sub-title compound (2.30 g) was obtained as a pale solid, m/z 240, 242 (MH+).
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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